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Ammonium tetraphenylborate

Cat. No.: B1173340
CAS No.: 14637-34-3
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Description

Historical Development and Early Academic Applications of the Tetraphenylborate (B1193919) Anion

The utility of ammonium (B1175870) tetraphenylborate is intrinsically linked to the development and understanding of its constituent anion, tetraphenylborate ([B(C₆H₅)₄]⁻). The synthesis of its sodium salt, sodium tetraphenylborate, is achieved through the reaction of sodium tetrafluoroborate (B81430) with a phenyl Grignard reagent, such as phenylmagnesium bromide. nih.gov A key feature of the tetraphenylborate anion is its ability to confer lipophilicity (solubility in organic solvents) to its salts, a characteristic not shared by smaller anions like halides or nitrate. nih.gov

This property was quickly recognized for its analytical potential. Early research into tetraphenylborates was significantly driven by the discovery that the anion could form insoluble precipitates with specific cations in aqueous solutions. google.com It became an important precipitating agent for the quantitative determination and detection of ions such as potassium, rubidium, and cesium. nih.govgoogle.com Crucially, it was also found to form a highly insoluble salt with the ammonium ion (NH₄⁺), leading to the development of gravimetric and other analytical methods centered on this reaction. nih.govgoogle.com

The insolubility of ammonium tetraphenylborate in water is a defining characteristic. fishersci.com Early studies to precisely quantify this property yielded varied results, highlighting the challenges in measuring the solubility of such sparingly soluble salts. google.com

Table 1: Early Determinations of this compound Solubility in Water at 298 K (25 °C) This table presents data from early studies on the solubility of this compound, as compiled in the Solubility Data Series. The variation in reported values reflects the different experimental and analytical techniques used at the time.

Solubility (mol/dm³)MethodReference
1.07 x 10⁻⁴UV-SpectrophotometryPflaum and Howick (1) google.com
2.88 x 10⁻⁴UV-SpectrophotometryPflaum and Howick (2) google.com

Significance of this compound within Inorganic and Organic Chemistry

This compound and the direct interaction between its constituent ions have been leveraged in numerous applications across both inorganic and organic chemistry.

In inorganic chemistry , the compound's primary significance stems from the precipitation reaction. The formation of this compound as a thick, white, and easily filterable precipitate from aqueous solutions is a robust and efficient method for removing ammonium ions. fishersci.comamericanelements.com This has practical applications, such as in the purification of water from ammonia (B1221849) contamination and in analytical procedures. americanelements.com For instance, this precipitation is utilized in the stable isotope analysis of ammonium ions, where ammonium is first isolated as this compound before measurement, a method that offers high precision. fishersci.com Beyond simple precipitation, the tetraphenylborate anion is known to act as a coordinating ligand to transition metal centers. It can chelate a metal through π interactions with its phenyl rings, a behavior observed in various copper(I) and rhodium(I) complexes. scbt.comtcichemicals.com

In organic chemistry , the tetraphenylborate anion serves as a non-coordinating, lipophilic counter-ion, enabling the isolation and stabilization of reactive organic cations. A notable application of its sodium salt is in the synthesis of N-acylammonium salts. When sodium tetraphenylborate is added to a mixture of a tertiary amine and an acid chloride, the desired N-acylthis compound salt is formed while sodium chloride precipitates out, driving the reaction forward. nih.gov Furthermore, research has shown that certain iron-based this compound salts can undergo a reversible conversion into an amine-triphenylborane adduct, demonstrating the intricate reactivity of the ion pair. nist.gov The fundamental photophysical properties of this compound have also been a subject of study, with investigations into the formation of stable photoexcited triplet states at low temperatures. epa.gov

Overview of Contemporary Research Trajectories

Modern research continues to find innovative applications for this compound and related systems, particularly in the field of materials science and energy.

One significant area of research is the development of advanced materials for environmental remediation. Scientists have synthesized polymeric resins where tetraphenylborate anions are chemically tethered to a polymer backbone. sigmaaldrich.com These materials act as highly effective and reversible binding agents for ammonium and organoammonium cations, offering a potential solution for sequestering these ions from solutions. The binding can be reversed by treatment with a strong base, allowing the resin to be regenerated. sigmaaldrich.com

Another prominent research direction is in the field of energy storage. The tetraphenylborate anion has been functionalized and used as a building block for creating anionic metal-organic frameworks (MOFs). scbt.comsigmaaldrich.com In one study, a carboxylic acid-functionalized tetraphenylborate was used to construct a MOF with anionic channels. scbt.com The lithium cations within these channels were found to be highly mobile, resulting in a solid-state electrolyte with outstanding ionic conductivity (2.75 × 10⁻³ S cm⁻¹ at 25 °C) and a high lithium-ion transference number. scbt.comsigmaaldrich.com Such materials show great promise for the development of safer, high-performance solid-state batteries. scbt.com The free cations in these MOFs can also be exchanged for other ions like Na⁺, K⁺, and Mg²⁺, making this a versatile platform for various types of solid electrolytes. scbt.comsigmaaldrich.com

Additionally, related organoborate compounds, such as ammonium tetrakis(pentafluorophenyl)borate (B1229283), are critical as cocatalysts in olefin polymerization, indicating a broader interest in ammonium borate (B1201080) systems for industrial catalysis.

Properties of this compound

PropertyValueReference
Chemical FormulaC₂₄H₂₄BN or NH₄B(C₆H₅)₄ nist.gov
Molecular Weight337.27 g/mol nist.gov
AppearanceWhite powder/solid
Melting Point220 °C (decomposes)
Solubility in WaterVery insoluble / Partly miscible fishersci.com
Solubility in Organic SolventsSoluble in acetone (B3395972) and acetonitrile fishersci.com
CAS Number14637-34-4 nist.gov

Properties

CAS No.

14637-34-3

Molecular Formula

C24H24BN

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ammonium Tetraphenylborate

Preparation of the Tetraphenylborate (B1193919) Anion: Established Routes

The synthesis of the tetraphenylborate anion ([B(C₆H₅)₄]⁻) is the foundational step in producing ammonium (B1175870) tetraphenylborate. Historically, this has been achieved through reactions involving organometallic reagents.

Grignard Reagent-Based Synthesis

A prevalent and well-established method for synthesizing the tetraphenylborate anion involves the use of a Grignard reagent, specifically phenylmagnesium bromide (PhMgBr). This process typically starts with the reaction of sodium tetrafluoroborate (B81430) (NaBF₄) with four equivalents of phenylmagnesium bromide. wikipedia.org The reaction proceeds as follows:

NaBF₄ + 4 PhMgBr → NaB(C₆H₅)₄ + 2 MgBr₂ + 2 MgF₂ wikipedia.org

This reaction is generally carried out in an ethereal solvent. google.comgoogle.com An alternative approach involves preparing the Grignard reagent using magnesium and chlorobenzene (B131634) in a solvent mixture of anhydrous toluene (B28343) and tetrahydrofuran (B95107), with iodine acting as a catalyst. google.comguidechem.com The resulting Grignard reagent is then reacted with a boron trifluoride etherate solution in toluene to produce tetraphenylboron magnesium chloride. google.comguidechem.com Subsequent hydrolysis of this intermediate with sodium carbonate yields sodium tetraphenylborate. guidechem.comguidechem.com

Organometallic Reagent-Facilitated Approaches

Beyond Grignard reagents, other organometallic compounds can facilitate the formation of the tetraphenylborate anion. One such method utilizes phenylsodium (B238773) in place of phenylmagnesium bromide. wikipedia.org Research has also explored the synthesis of related anions, such as tetrakis(pentafluorophenyl)borate (B1229283), which involves the reaction of perfluoroorganometallic reagents with a boron source. mdpi.com These alternative approaches often aim to improve safety, yield, and purity by avoiding certain solvents or reaction conditions. google.commdpi.com

Formation of Ammonium Tetraphenylborate: Ion Exchange and Precipitation Techniques

Once a soluble salt of the tetraphenylborate anion, typically sodium tetraphenylborate (NaB(C₆H₅)₄), is prepared, the final step is the introduction of an ammonium source to form the desired this compound. This is primarily achieved through precipitation from a solution.

Aqueous Phase Precipitation Methods

The formation of this compound is readily accomplished in an aqueous medium. This compound is notably insoluble in water. google.comgoogle.com When an aqueous solution of an ammonium salt, such as ammonium chloride, is mixed with an aqueous solution of sodium tetraphenylborate, a thick, white, and granular precipitate of this compound forms immediately. google.comgoogle.com This precipitation is effective even at low concentrations of ammonium ions. google.com The reaction can be represented as:

NaB(C₆H₅)₄(aq) + NH₄Cl(aq) → NH₄B(C₆H₅)₄(s) + NaCl(aq)

The resulting precipitate is non-gelatinous and can be easily separated by filtration. google.comgoogle.com

Non-Aqueous Solvent System Approaches

While aqueous precipitation is common, the synthesis and manipulation of tetraphenylborate salts often leverage their solubility in non-polar organic solvents. wikipedia.org For instance, N-acylammonium salts can be prepared by reacting a tertiary amine and an acid chloride with sodium tetraphenylborate in acetonitrile. wikipedia.org This reaction's success relies on the precipitation of sodium chloride from the non-aqueous solvent. wikipedia.org Although not a direct synthesis of this compound, this illustrates the utility of non-aqueous systems in related tetraphenylborate chemistry. This compound itself is soluble in solvents like acetone (B3395972) and acetonitrile, from which it can be recrystallized. google.comgoogle.com

Optimization Strategies for Yield and Purity in Synthesis

Several strategies can be employed to optimize the yield and purity of this compound. For the initial synthesis of the tetraphenylborate anion, using toluene and tetrahydrofuran instead of diethyl ether can enhance safety and control, making the process more suitable for larger-scale production. google.comguidechem.com

During the precipitation step, controlling the pH of the aqueous solution can be crucial. The precipitation of this compound is effective under slightly acidic conditions. google.comgoogle.com It is important to note that in strongly alkaline solutions, the precipitation of this compound does not occur. uci.edu

For purification, the precipitated this compound can be recrystallized from mixtures of acetone and water or from acetonitrile. google.comgoogle.com The resulting crystals are reported to be stable indefinitely. google.comgoogle.com The purity of the final product can be assessed through various analytical techniques.

Below is a data table summarizing the solubility of this compound in different solvent systems, which is a key factor in its synthesis and purification.

Solvent SystemSolubilityReference(s)
WaterVery insoluble google.comgoogle.com
AcetoneSoluble google.comgoogle.com
AcetonitrileSoluble google.comgoogle.com
Acetone-Water MixturesSoluble, used for recrystallization google.comgoogle.comeichrom.com

Another table outlines the key reactants and their roles in the primary synthetic routes.

ReactantChemical FormulaRole in SynthesisReference(s)
Sodium TetrafluoroborateNaBF₄Boron source wikipedia.org
Phenylmagnesium BromidePhMgBrPhenyl group donor (Grignard reagent) wikipedia.org
ChlorobenzeneC₆H₅ClPrecursor for Grignard reagent google.comguidechem.com
MagnesiumMgMetal for Grignard reagent formation google.comguidechem.com
Boron Trifluoride EtherateBF₃·O(C₂H₅)₂Boron source google.comguidechem.com
Sodium TetraphenylborateNaB(C₆H₅)₄Source of tetraphenylborate anion for precipitation google.comgoogle.com
Ammonium ChlorideNH₄ClSource of ammonium cation for precipitation google.com

Advanced and Modified Synthetic Approaches

Recent advancements in synthetic methodologies have focused on creating this compound derivatives with tailored properties, improved synthesis efficiency, and novel applications. These approaches include CO2-promoted anhydrous pathways, the development of polymer-tethered systems, and the strategic derivatization of the tetraphenylborate moiety.

CO2-Promoted Anhydrous Synthesis Pathways

A notable advancement in the synthesis of this compound is the development of a CO2-promoted anhydrous pathway. This method provides a straightforward and efficient route to obtain anhydrous alkylammonium tetraphenylborates by reacting amines with alkali-metal tetraphenylborates in the presence of carbon dioxide.

The reaction mechanism is initiated by the interaction of carbon dioxide with the amine, which leads to the formation of a carbamate (B1207046) salt. This in-situ-generated carbamate then undergoes a metathesis reaction with the alkali-metal tetraphenylborate, yielding the desired anhydrous alkylthis compound and an alkali-metal carbamate as a byproduct. The general scheme for this reaction can be represented as follows:

2 R₂NH + CO₂ → [R₂NH₂]⁺[R₂NCO₂]⁻

[R₂NH₂]⁺[R₂NCO₂]⁻ + NaB(C₆H₅)₄ → [R₂NH₂]⁺[B(C₆H₅)₄]⁻ + R₂NCO₂Na

This synthetic route is advantageous as it proceeds under mild conditions, typically at room temperature and atmospheric pressure of CO₂, and avoids the use of water, which can be problematic in subsequent applications of the anhydrous product. The choice of amine and alkali-metal tetraphenylborate can be varied to produce a range of substituted ammonium tetraphenylborates.

ReactantsProductConditionsSignificance
Amine, Alkali-metal tetraphenylborate, CO₂Anhydrous alkylthis compoundRoom temperature, atmospheric pressureProvides a direct, water-free method for synthesizing anhydrous this compound salts.

Polymer-Tethered Tetraphenylborate System Syntheses

Immobilizing the tetraphenylborate anion onto a polymer backbone creates a versatile system with applications in ion exchange, catalysis, and sensing. The synthesis of these polymer-tethered tetraphenylborate systems can be achieved through two primary strategies: the modification of pre-existing polymers or the polymerization of functionalized tetraphenylborate monomers.

One common method involves an ion-exchange reaction where a polymer with cationic sites is treated with a solution of sodium tetraphenylborate. For instance, poly(2-ethynyl-N-iodopyridinium iodide) can be converted to poly(2-ethynyl-N-iodopyridinium tetraphenylborate) by this approach. This method is effective for creating polyelectrolytes where the tetraphenylborate acts as the counter-anion to the positively charged polymer backbone.

Another approach involves the synthesis of a polymer from monomers that already contain the tetraphenylborate moiety. This can be achieved by preparing a polymerizable group, such as a vinyl or acrylate (B77674) group, attached to one of the phenyl rings of the tetraphenylborate. Subsequent polymerization yields a polymer with covalently bound tetraphenylborate anions. These materials are particularly useful as single-ion conductors in solid-state electrolytes.

Polymer BackboneSynthetic MethodFunctionalizationApplication
Poly(2-ethynylpyridine)Ion-exchange with sodium tetraphenylborateN-iodopyridinium tetraphenylborate substituentsConjugated polyelectrolyte
Poly(styrene)Chemical modificationCovalently attached tetraphenylborateIon-exchange resin
Poly(methacrylate)Polymerization of functionalized monomerTetrakis(ethyleneboryl)borate repeating unitsSolid single-ion conductor

Derivatization of the Tetraphenylborate Moiety for Targeted Syntheses

The derivatization of the tetraphenylborate anion itself is a powerful strategy for creating bespoke molecules with specific functionalities. By introducing substituents onto the phenyl rings, the electronic properties, solubility, and reactivity of the tetraphenylborate moiety can be precisely controlled.

A key application of this approach is in the synthesis of functionalized building blocks for the construction of porous materials such as porous organic polymers (POPs) and metal-organic frameworks (MOFs). For example, lithium tetrakis(4-iodophenyl)borate can be synthesized and subsequently used in Sonogashira cross-coupling reactions to create ionic porous polymers. Similarly, carboxylic acid-functionalized lithium tetraphenylborate has been employed to construct anionic MOFs that can serve as solid electrolytes for various metal ions.

Derivatization is also utilized to conjugate the tetraphenylborate anion to other molecules for targeted applications. For instance, the reaction of diazonium tetraphenylborates with enaminoamides can lead to the formation of various heterocyclic boron compounds. This demonstrates how the tetraphenylborate can act as both a reactant and a structural component in the synthesis of complex organic molecules.

Derivatized MoietySynthetic GoalResulting Compound/MaterialKey Feature
Tetrakis(4-iodophenyl)borateBuilding block for POPsIonic porous polymerHigh iodine uptake
Carboxylic acid functionalized tetraphenylborateBuilding block for MOFsAnionic metal-organic frameworkSolid-state ion conductor
Diazonium tetraphenylborateSynthesis of heterocyclic compoundsOxazaborines, diazaborinonesNovel boron-containing heterocycles

Advanced Characterization Techniques and Methodologies for Ammonium Tetraphenylborate

Crystallographic Analysis Methodologies

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. For ammonium (B1175870) tetraphenylborate (B1193919), both X-ray and neutron diffraction have provided critical insights into its crystal structure and the nature of the interactions between its constituent ions.

Single-crystal X-ray diffraction (SCXRD) is a primary tool for determining the atomic and molecular structure of a crystalline solid. While detailed SCXRD studies specifically for ammonium tetraphenylborate are often complemented by neutron diffraction to accurately locate hydrogen atoms, the fundamental crystal structure is well-established. The compound crystallizes in the tetragonal system, which is characterized by a unit cell with two equal-length axes perpendicular to each other, and a third axis of a different length that is perpendicular to the other two.

The crystal structure of this compound has been determined to belong to the space group I -4 2m. science-and-fun.de This space group imposes specific symmetry constraints on the arrangement of the ammonium and tetraphenylborate ions within the crystal lattice. At room temperature (293 K), the unit cell parameters have been determined by neutron diffraction studies, which are consistent with X-ray diffraction findings. nih.govhuji.ac.il The ammonium ion occupies a site of D₂d symmetry, a key factor influencing its orientation and interactions within the crystal. researchgate.net

Table 1: Crystallographic Data for this compound at 293 K

Parameter Value
Crystal System Tetragonal
Space Group I -4 2m
a (Å) 11.231
b (Å) 11.231
c (Å) 8.081
α (°) 90
β (°) 90
γ (°) 90
Z (Formula units per cell) 2

Data sourced from neutron diffraction studies. nih.govhuji.ac.il

While X-ray diffraction is excellent for locating electron-dense atoms, it is less effective for precisely determining the positions of hydrogen atoms. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei, allowing for the accurate localization of protons (¹H) or deuterons (²H). This capability is crucial for characterizing the hydrogen bonding network in this compound.

Neutron diffraction studies at various temperatures (20 K and 293 K) have provided a definitive description of the cation-anion interactions. nih.govhuji.ac.il These studies revealed that the ammonium cation is oriented such that all four of its N-H vectors point towards the centers of the phenyl rings of four neighboring tetraphenylborate anions. nih.govhuji.ac.il This geometry is characteristic of N-H···π hydrogen bonds, a type of weak, non-covalent interaction where the π-electron system of an aromatic ring acts as the hydrogen bond acceptor.

The N-H···π distances in this compound are exceptionally short, indicating a significant interaction. nih.govhuji.ac.il Even at a very low temperature of 20 K, the ammonium ion exhibits large-amplitude motions, allowing the N-H vectors to effectively sample the entire face of the aromatic rings. nih.govhuji.ac.il

Table 2: N-H···π Hydrogen Bond Geometry from Neutron Diffraction

Temperature (K) N···M Distance (Å)¹ H···M Distance (Å)¹
293 3.084 2.15
20 3.023 2.067

¹ M represents the midpoint of the phenyl ring. nih.govhuji.ac.il

Spectroscopic Characterization Methodologies

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing information about molecular structure, bonding, and electronic properties. A combination of NMR, vibrational, and electronic spectroscopies has been used to fully characterize this compound.

NMR spectroscopy is a powerful method for elucidating the structure of molecules in solution and, in some cases, the solid state.

¹H and ¹³C NMR: The ¹H NMR spectrum is dominated by signals from the phenyl protons of the tetraphenylborate anion, which typically appear as complex multiplets in the aromatic region (approximately 7.0–7.5 ppm). The ammonium protons (NH₄⁺) often appear as a singlet, though its chemical shift and multiplicity can be influenced by the solvent and temperature. In protic solvents, rapid exchange with the solvent can broaden the signal or even render it unobservable. The ¹³C NMR spectrum shows characteristic signals for the phenyl carbons of the anion. Based on data for analogous tetraphenylborate salts, the ipso-carbon (the carbon bonded to boron) appears as a broad signal around 164 ppm, while the ortho, meta, and para carbons appear between 120 and 136 ppm. rsc.org

¹¹B NMR: Boron-11 is an NMR-active nucleus, and its chemical shift is highly sensitive to the coordination environment of the boron atom. For the tetracoordinate boron in the tetraphenylborate anion, the ¹¹B NMR spectrum exhibits a single, relatively sharp resonance. The chemical shift is consistently reported to be in the range of -6.0 to -7.0 ppm (relative to BF₃·OEt₂), which is characteristic of tetraarylborate species. rsc.orgsdsu.edu

¹⁵N NMR: Nitrogen-15 NMR can provide direct information about the electronic environment of the ammonium cation. The ¹⁵N chemical shift of the NH₄⁺ ion is highly sensitive to factors such as pH and solvent. jcu.cz In aqueous solutions, the ¹⁵N chemical shift is typically observed in the range of +20 to +25 ppm (relative to liquid NH₃). nih.gov This variability reflects the influence of the local environment on the nitrogen nucleus.

Table 3: Typical NMR Chemical Shifts (δ) for this compound

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H Phenyl (B(C₆H₅)₄⁻) 7.0 - 7.5
Ammonium (NH₄⁺) Variable (e.g., ~7.1 in some environments) nih.gov
¹³C Phenyl (B(C₆H₅)₄⁻) 120 - 164
¹¹B B(C₆H₅)₄⁻ -6.0 to -7.0

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for studying the ammonium cation and the strength of hydrogen bonding.

The IR spectra of this compound show characteristic bands for both the cation and the anion. The N-H stretching (ν) and bending (δ) modes of the NH₄⁺ ion are of particular interest. In weakly hydrogen-bonded systems, the N-H stretching frequency is observed at relatively high wavenumbers. For isotopically diluted samples (containing NH₃D⁺), the N-D stretching frequency (ν₁(NH₃D⁺)) at low temperatures (10 K) is observed around 2453 cm⁻¹. researchgate.net This frequency, along with the bending modes, indicates that the hydrogen bonding interaction in this compound is very weak. researchgate.net The N-H deformation vibration band, appearing around 1405 cm⁻¹, has been used for the quantitative determination of ammonium ions as tetraphenylborate. nih.gov The spectra show little change with temperature between 10 K and 293 K, further confirming the weakness of the hydrogen bonding. researchgate.net

Raman spectroscopy provides complementary information. Low-frequency Raman spectra can be used to observe the orientational transitions of the ammonium ion, providing evidence for its nearly free rotation within the crystal lattice at low temperatures. scbt.com

Table 4: Selected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Isotopic Species Frequency (cm⁻¹) Temperature
N-D Stretch (ν₁) NH₃D⁺ 2453 10 K researchgate.net
N-H Bend (ν₄) NH₄⁺ ~1405 Room Temp nih.gov

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the tetraphenylborate anion, as the ammonium cation does not absorb in this region.

The absorption is due to π → π* transitions within the conjugated π-electron systems of the four phenyl rings. nih.gov Computational studies using time-dependent density functional theory (TD-DFT) on related tetraphenylborate complexes predict strong absorption bands in the UV region. nih.gov Experimental data for other tetraphenylborate salts show characteristic absorption maxima around 265 nm and 274 nm. These absorptions are attributed to the electronic transitions localized on the phenyl groups. The position and intensity of these bands are largely independent of the counter-ion, confirming that they are characteristic of the tetraphenylborate anion itself.

Table 5: Electronic Transitions for the Tetraphenylborate Anion

Transition Type Approximate λₘₐₓ (nm)
π → π* (Phenyl Ring) ~265

Mass Spectrometry Techniques (e.g., Electrospray Mass Spectrometry) for Ion Affinity and Compositional Analysis

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), serves as a powerful tool for the compositional analysis of this compound and for probing the ion affinity between the ammonium cation (NH₄⁺) and the tetraphenylborate anion (B(C₆H₅)₄⁻). ESI is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for studying non-covalent interactions.

In positive-ion mode ESI-MS, this compound can be analyzed to confirm its composition. The technique can detect the intact ammonium cation as well as clusters or adducts that may form in the electrospray plume. For instance, studies on related quaternary ammonium salts have shown the formation of clusters such as (AB)n A⁺, where A⁺ is the cation and B⁻ is the anion. nih.gov The precise mass-to-charge ratio (m/z) measurements provided by MS allow for the unambiguous identification of the chemical species present.

Negative-ion mode ESI-MS is particularly useful for detecting the tetraphenylborate anion, [M]⁻, which has a characteristic m/z of 319.2. mdpi.com This allows for the confirmation of the anionic component of the salt.

Furthermore, ESI-MS is employed in competitive binding experiments to determine the relative gas-phase affinity of different cations for the tetraphenylborate anion. By electrospraying a solution containing tetraphenylborate and a mixture of cations (e.g., ammonium and various alkali metals), the relative intensities of the resulting gas-phase complexes can be measured. Research has demonstrated a distinct affinity order for the tetraphenylborate anion, with studies confirming a high affinity for caesium in the gas phase. researchgate.net The interaction between the ammonium cation and the tetraphenylborate anion is influenced by factors such as cation-π interactions between the N-H bonds of the ammonium ion and the phenyl rings of the anion. researchgate.net

Table 1: ESI-MS Data for Components of this compound

Ion Mode Expected m/z Significance
[B(C₆H₅)₄]⁻ Negative 319.2 Confirms the presence of the tetraphenylborate anion. mdpi.com

Thermal Analysis Methodologies

Thermal analysis techniques are critical for understanding the thermal stability, decomposition pathways, and phase transitions of this compound. These methods provide essential data on how the material behaves with changes in temperature.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior Investigation

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for investigating the thermal properties of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA reveals the onset temperature of decomposition and the stages of mass loss. The pyrolysis of this compound involves the breakdown of the ionic structure, leading to the evolution of volatile products. acs.orgakjournals.com The analysis of the gaseous products evolved during decomposition can be coupled with mass spectrometry to identify the decomposition fragments. mdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The DSC thermogram for this compound shows endothermic or exothermic peaks corresponding to phase transitions, such as melting and decomposition. The melting point for this compound has been reported to be approximately 220 °C, often accompanied by decomposition. americanelements.comsigmaaldrich.com The DSC curve can precisely pinpoint this transition, and the area under the peak can be used to calculate the enthalpy of the transition.

Combined TGA-DSC analysis provides a comprehensive thermal profile. The TGA curve shows the mass loss associated with decomposition, while the DSC curve indicates the energetic nature of these events (endothermic or exothermic). Studies on ammonium chloride doped L-Threonine crystals, for example, show a distinct single-stage decomposition where the TGA curve indicates the temperature range of weight loss, and the DSC curve confirms the thermal stability up to that point. jetir.org

Table 2: Thermal Properties of this compound

Parameter Technique Value Reference
Melting Point DSC ~220 °C (with decomposition) americanelements.comsigmaaldrich.com

Intermolecular Interaction Analysis Techniques

The solid-state structure and properties of this compound are governed by a network of non-covalent interactions between the ammonium cation and the surrounding tetraphenylborate anions. wikipedia.orgacs.org Advanced computational techniques are essential for visualizing, quantifying, and understanding these interactions.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld Surface (HS) analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. mdpi.com

By mapping properties like the normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be identified and characterized. mdpi.com For this compound, the key interactions are the hydrogen bonds between the hydrogen atoms of the ammonium cation (N-H) and the π-systems of the phenyl rings of the tetraphenylborate anion. researchgate.netcdnsciencepub.com

Table 3: Expected Intermolecular Contacts in this compound from Hirshfeld Surface Analysis

Contact Type Description Expected Contribution
H···H Interactions between hydrogen atoms on different ions. Significant
C···H / H···C Contacts between carbon atoms of the phenyl rings and hydrogen atoms of the ammonium ion or other phenyl rings. Significant

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Features

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonding, including weak non-covalent interactions. mdpi.commdpi.com This method is based on finding the critical points in the electron density (ρ(r)), where the gradient of the electron density is zero.

For this compound, QTAIM analysis can be used to characterize the N-H···π hydrogen bonds. The presence of a bond critical point (BCP) between a hydrogen atom of the NH₄⁺ ion and the carbon atoms of a phenyl ring is a definitive indicator of a bonding interaction. mdpi.comresearchgate.net

Several topological parameters at the BCP are analyzed to determine the nature and strength of the interaction:

Electron Density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions. For the N-H···π interactions in this compound, a positive Laplacian is expected.

Total Electron Energy Density (H(r)) : The sign of H(r) can also provide insight into the nature of the interaction.

By calculating these parameters, QTAIM offers a quantitative description of the bonding features, confirming the presence and characterizing the strength of the crucial hydrogen bonds that define the crystal structure of this compound. mdpi.comresearchgate.net

Table 4: Compound Names Mentioned

Compound Name
This compound
Caesium tetraphenylborate
Ammonium chloride

Theoretical and Computational Chemistry Investigations of Ammonium Tetraphenylborate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of ammonium (B1175870) tetraphenylborate (B1193919), including its geometry, reactivity, and the nature of the bonding between the ammonium cation and the tetraphenylborate anion.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed for optimizing molecular geometries and predicting various chemical properties. nih.govnih.govscispace.com While specific DFT geometry optimizations for ammonium tetraphenylborate are not extensively detailed in the literature, the crystal structure has been determined experimentally. nih.govstackexchange.com These experimental structures serve as a crucial starting point and benchmark for computational models.

The reactivity of a molecule can be inferred from its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. researchgate.netwikipedia.orgnih.gov A smaller gap generally suggests higher reactivity. nih.govnih.gov For this compound, the HOMO would likely be localized on the electron-rich tetraphenylborate anion, while the LUMO would be associated with the ammonium cation. The precise energy values and the gap would require specific DFT calculations.

Table 1: Conceptual DFT Reactivity Descriptors

Descriptor Formula Interpretation
Ionization Potential (IP) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (EA) A ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Potential (μ) μ = -(I + A) / 2 The escaping tendency of electrons from a system.

This table outlines the key reactivity descriptors that can be calculated from HOMO and LUMO energies derived from DFT calculations.

The nature of the chemical bond and the distribution of electronic charge in this compound are key to understanding its properties. Mulliken population analysis is a method used to estimate partial atomic charges, providing insight into the electrostatic interactions within the compound. stackexchange.comniscpr.res.inuni-muenchen.dewikipedia.org In this compound, the positive charge is formally on the ammonium cation and the negative charge on the tetraphenylborate anion. A detailed Mulliken charge analysis would quantify the charge distribution on each atom, revealing the extent of charge transfer and the polarity of the N-H and C-B bonds. niscpr.res.in

The bonding between the ammonium cation and the tetraphenylborate anion is primarily ionic. However, the interactions also have characteristics of hydrogen bonding and cation-π interactions, which can be analyzed using computational methods.

Molecular Dynamics Simulations and Interaction Modeling

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into intermolecular interactions and the behavior of the compound in different environments. nih.govlongdom.orgmdpi.com

The interaction between the ammonium cation (NH4+) and the phenyl rings of the tetraphenylborate anion (B(C6H5)4-) is a classic example of a cation-π interaction. wikipedia.org In this interaction, the positive charge of the ammonium ion is attracted to the electron-rich π-system of the benzene (B151609) rings. wikipedia.org Additionally, the hydrogen atoms of the ammonium ion can act as hydrogen bond donors, forming N-H···π hydrogen bonds with the phenyl groups. nih.govstackexchange.comsemanticscholar.org

Neutron diffraction studies have provided experimental evidence for these short N-H···Ph hydrogen bonds in this compound. stackexchange.com Computational modeling can further elucidate the strength and geometry of these interactions. MD simulations require a well-defined force field, which consists of parameters describing the potential energy of the system. For novel compounds like this compound, these parameters may need to be specifically developed and validated against experimental data or higher-level quantum mechanical calculations. mdpi.comsemanticscholar.orgdntb.gov.uanih.govkarazin.ua

Table 2: Key Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Description
Cation-π Ammonium cation (NH4+) Phenyl rings (π-system) Electrostatic attraction between the cation and the electron cloud of the aromatic rings.

This interactive table summarizes the primary non-covalent interactions that stabilize the structure of this compound.

While the primary focus is on this compound itself, the tetraphenylborate anion is known for its ability to form complexes with various organic cations. google.com MD simulations can be employed to study the complexation of the tetraphenylborate anion with different guest molecules, including the ammonium ion. Such simulations can provide insights into the thermodynamics and kinetics of binding, as well as the structural arrangement of the host-guest complex in solution. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. longdom.orgnih.govmdpi.com

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of this compound. nih.govresearchgate.netresearchgate.net These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. dntb.gov.uanih.gov For this compound, experimental IR spectra have been studied, and the data can be used to validate computational models. nih.govdntb.gov.ua For instance, the characteristic stretching and bending frequencies of the N-H bonds in the ammonium ion and the vibrations of the phenyl rings in the tetraphenylborate anion can be calculated and compared. dntb.gov.uaresearchgate.net

Similarly, computational methods can predict NMR chemical shifts. researchgate.netniscpr.res.inmdpi.comnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts for 1H, 13C, 11B, and 15N can be predicted. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a good test for the accuracy of the computational model.

Applications in Advanced Chemical Research

Analytical Chemistry Applications

In the realm of analytical chemistry, ammonium (B1175870) tetraphenylborate (B1193919) serves as a critical reagent and component in both classical and modern analytical techniques. Its applications range from traditional precipitation-based methods to the fabrication of advanced electrochemical sensors.

Precipitation-Based Analytical Methodologies

The low solubility of ammonium and alkali metal tetraphenylborates in aqueous solutions forms the basis of several precipitation-based analytical methods. These techniques are valued for their accuracy and reliability in the quantitative determination of specific ions.

Gravimetric analysis is a quantitative method that relies on the measurement of mass. In this context, the analyte is selectively converted to an insoluble form, which is then separated, dried, and weighed. The tetraphenylborate anion (B(C₆H₅)₄⁻) is an effective precipitating agent for ammonium (NH₄⁺) and heavier alkali metal ions such as potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺) due to the formation of stoichiometric and sparingly soluble precipitates. asdlib.orgchegg.com

The process involves the addition of a solution of a soluble tetraphenylborate salt, typically sodium tetraphenylborate (NaB(C₆H₅)₄), to the sample solution containing the target ion. google.com This results in the immediate formation of a milky white precipitate of the corresponding tetraphenylborate salt (e.g., NH₄B(C₆H₅)₄ or KB(C₆H₅)₄). google.com The precipitate can then be isolated by filtration, washed to remove impurities, dried to a constant weight, and weighed. The mass of the precipitate is then used to calculate the concentration of the analyte in the original sample. The affinity for the tetraphenylborate anion by alkali metal ions follows the order Cs⁺ > Rb⁺ > K⁺. researchgate.net

Table 1: Gravimetric Analysis of Ammonium Ions

AnalytePrecipitating AgentPrecipitateKey Feature
Ammonium (NH₄⁺)Sodium TetraphenylborateAmmonium TetraphenylborateHigh Purity and Low Solubility
Potassium (K⁺)Sodium TetraphenylboratePotassium TetraphenylborateSelective Precipitation

An infrared spectrophotometric method has also been developed for the determination of ammonium ions as the tetraphenylborate. This method utilizes the N-H deformation vibration band at 1405 cm⁻¹ in the spectrum of this compound, which is absent in the spectra of alkali metal tetraphenylborates, allowing for determination without prior separation. nih.gov

Turbidimetry and nephelometry are analytical techniques that measure the scattering of light by suspended particles in a solution. These methods are particularly useful for the rapid quantification of ions that form insoluble precipitates. The reaction between potassium ions and sodium tetraphenylborate to form a fine, white precipitate of potassium tetraphenylborate is well-suited for such measurements. google.comhach.com

In these assays, the intensity of the transmitted light (turbidimetry) or the scattered light at a specific angle (nephelometry) is measured. nih.govmdpi.comresearchgate.net The degree of turbidity or light scattering is directly proportional to the concentration of the analyte that has precipitated. For instance, in the determination of potassium, the amount of turbidity produced from the formation of potassium tetraphenylborate is proportional to the potassium concentration. hach.comscielo.br These methods are advantageous due to their simplicity, speed, and suitability for automation. google.com

Table 2: Comparison of Turbidimetric and Nephelometric Assays

TechniquePrincipleMeasurementAdvantages
TurbidimetryMeasures the decrease in the intensity of transmitted light due to scattering by suspended particles.Transmitted LightSimple, rapid, and suitable for automation.
NephelometryMeasures the intensity of light scattered at a specific angle from the incident beam.Scattered LightHigher sensitivity for low concentrations of suspended particles.

Electrochemical Sensor Development and Ion-Selective Electrode Constructs

This compound plays a pivotal role in the development of electrochemical sensors, particularly in the construction of ion-selective electrodes (ISEs). These sensors are designed to respond selectively to the activity of a specific ion in a solution.

Ion-selective electrodes are electrochemical sensors that measure the potential of a specific ion in an aqueous solution. uky.edu The core component of an ISE is a membrane that is selectively permeable to the target ion. This compound is frequently employed as an ion exchanger in the fabrication of these membranes, especially for the detection of various cations. nih.govuni-goettingen.de

The ISE membrane is typically a polymeric matrix, such as polyvinyl chloride (PVC), plasticized with a suitable solvent. researchgate.net Within this matrix, an ionophore, a compound that selectively binds the target ion, is incorporated. nih.gov this compound is added to this membrane cocktail as a lipophilic salt. The tetraphenylborate anion serves as a cation exchanger, facilitating the selective transport of the target cation across the membrane-solution interface. uni-goettingen.de This selective transport generates a potential difference across the membrane, which is measured and correlated to the concentration of the target ion. uni-goettingen.de For instance, ISEs for the determination of drugs like dextromethorphan and dimemorfan have been constructed using this compound as the ion-exchanger. nih.gov These electrodes can exhibit a Nernstian response over a wide concentration range. nih.govdoi.org

Table 3: Components of a Tetraphenylborate-Based Ion-Selective Electrode Membrane

ComponentFunctionExample Material
Polymer MatrixProvides structural integrity to the membrane.Polyvinyl Chloride (PVC)
PlasticizerImproves the flexibility and ion mobility within the membrane.o-Nitrophenyl octyl ether (o-NPOE)
IonophoreSelectively binds to the target ion.Varies depending on the target ion
Ion ExchangerFacilitates the selective transport of the target ion.This compound

The fabrication of ISEs is increasingly utilizing printing technologies like screen-printing, which offers high reproducibility and scalability. lcms.cznih.gov

Conducting polymers, such as polypyrrole (PPy) and polyaniline (PANI), are a class of organic materials that possess electrical conductivity. nih.govbhu.ac.in They have gained significant attention in the development of electrochemical sensors due to their unique electronic properties, environmental stability, and ease of synthesis. mdpi.comnih.gov Tetraphenylborate anions can be incorporated into these conducting polymer films as dopants during their electrochemical synthesis. researchgate.net

In these sensors, the conducting polymer serves as a solid-state transducer, converting the chemical recognition event into an electrical signal. researchgate.net The doping of the polymer with tetraphenylborate anions creates a material with ion-exchange properties. researchgate.net This allows for the development of solid-state ion sensors. For example, a polypyrrole film doped with tetraphenylborate has been used to create a sensor for zinc ions (Zn²⁺). researchgate.net The integration of tetraphenylborate into the conducting polymer matrix can enhance the sensor's sensitivity, selectivity, and stability. researchgate.net These sensors can be used for a variety of applications, including environmental monitoring and biomedical analysis. mdpi.commdpi.comrsc.org

Table 4: Role of Tetraphenylborate in Conducting Polymer-Based Sensors

Sensor ComponentRole of TetraphenylborateExample Application
Conducting Polymer (e.g., Polypyrrole)Acts as a dopant and ion exchanger.Zinc (Zn²⁺) and Potassium (K⁺) ion sensors.

Trace Analysis and Preconcentration Techniques

This compound's very low solubility in water is the basis for its application in removing and preconcentrating ammonium ions (NH₄⁺) and various amines from aqueous solutions. This method is particularly relevant for treating contaminated water from industrial sources. google.com The process involves the reaction of a soluble tetraphenylborate salt, such as sodium tetraphenylborate, with ammonium ions or protonated amines in the water. This reaction forms a stable, insoluble precipitate of this compound or the corresponding amine salt, which can then be separated from the water by filtration or centrifugation. google.com

The technique is effective under weakly acidic conditions (pH 3 to 7). google.com In laboratory tests, mixing solutions containing 100 or 200 ppm of ammonium ion with an equivalent amount of sodium tetraphenylborate resulted in the immediate formation of a milky white precipitate. google.com Subsequent analysis of the supernatant liquid using mass spectrometry and Nessler's reagent showed that the ammonium ion concentration was reduced to as low as 2 to 4 ppm. google.com The method is not limited to ammonium and can be applied to a wide range of amines, including:

Aliphatic amines (e.g., methylamine, ethylamine)

Diamines (e.g., ethylene diamine)

Aromatic amines (e.g., aniline)

Heterocyclic and polycyclic amines (e.g., pyridine, caffeine, nicotine) google.com

For practical applications, the tetraphenylborate can be immobilized on polymer beads, allowing contaminated water to be treated by passing it through a column packed with these beads. google.com This approach facilitates a continuous removal process.

Table: Ammonium Removal Efficiency

Initial NH₄⁺ Concentration Residual NH₄⁺ Concentration
100 ppm 2 - 4 ppm

Results from treating ammonium chloride solutions with sodium tetraphenylborate. google.com

The determination of trace levels of heavy metals like lead (Pb) in complex environmental or biological samples often requires separation and preconcentration steps to remove matrix interferences and bring the analyte concentration within the detection limits of analytical instruments. ufba.brnih.govresearchgate.net While techniques like coprecipitation, liquid-liquid extraction, and solid-phase extraction are commonly employed for lead, the tetraphenylborate anion can also play a role in the separation of certain metal ions. ufba.brresearchgate.neteichrom.com

The tetraphenylborate anion acts as a weakly coordinating cation exchanger. eichrom.com Its utility in metal ion separation is based on the differential partitioning of metal-tetraphenylborate ion pairs between aqueous and organic phases. For instance, research has shown high selectivity for lithium (Li⁺) extraction using tetraphenylborate in the presence of a solvent like tributyl phosphate (TBP). eichrom.com This selectivity arises from factors like steric hindrance and the hydration energy of the cations.

Although direct precipitation of lead with this compound is not a primary method, the underlying principles of selective ion pairing and extraction with tetraphenylborate can be applied to develop methods for separating lead from interfering ions. The efficiency of such separations depends on optimizing parameters like pH, solvent choice, and the presence of complexing agents. The development of imprinted polymers and nano-magnetic solid phases represents advanced strategies for enhancing the selectivity and efficiency of preconcentrating lead ions from various matrices. nih.govnih.gov

In trace element analysis, converting non-volatile species into volatile derivatives allows for their separation and detection using techniques like gas chromatography-mass spectrometry (GC-MS). Sodium tetraphenylborate (NaBPh₄) has been investigated as a derivatizing agent for the determination of selenite (Se(IV)). nih.gov The process involves the in situ derivatization of selenite ions in an aqueous medium, converting them into diphenylselenide (DPhSe), a volatile species. nih.gov

This volatile derivative can then be collected from the headspace, for example, by solid-phase microextraction (HS-SPME), and subsequently analyzed by GC-MS. nih.gov However, research comparing different derivatizing agents found that phenylation with tetraphenylborate was less efficient for headspace extraction than ethylation using sodium tetraethylborate (NaBEt₄). nih.gov The resulting diethylselenide (DESe) is more volatile than diphenylselenide, leading to better sensitivity and a lower detection limit (0.05 µg/L in human urine) with the ethylating agent. nih.gov

Despite being less efficient in this specific application, the principle demonstrates the potential of tetraphenylborate compounds in derivatization schemes for trace element analysis. The formation of volatile species is a key step in many hydride generation systems used for selenium analysis, where organoselenium compounds can be converted to species like dimethylselenide and dimethyldiselenide. nih.govresearchgate.net

Titrimetric and Spectrophotometric Methodologies

Conductometric titration is an analytical method based on monitoring the change in electrical conductivity of a solution as a titrant is added. tau.ac.ilumcs.pl The equivalence point is determined graphically as the intersection of two lines with different slopes, corresponding to the conductivity changes before and after the endpoint. tau.ac.il This technique is particularly advantageous for titrating colored or turbid solutions and for reactions where suitable visual indicators are unavailable, such as the titration of weak acids with weak bases. uomustansiriyah.edu.iq

This compound, or more commonly its soluble salt sodium tetraphenylborate, is an effective titrant for the quantitative determination of a wide range of organic bases, including alkaloids, quaternary ammonium compounds, and pharmaceuticals like diphenhydramine hydrochloride. research-nexus.netresearchgate.netresearchgate.net The principle of these titrations is the formation of a sparingly soluble precipitate (an ion-associate) between the tetraphenylborate anion and the protonated base or quaternary cation. utoronto.ca

During the titration of a base with sodium tetraphenylborate, the conductivity of the solution changes as the more mobile ions of the analyte are replaced by the less mobile ions of the reaction product and titrant. The sharp break in the conductivity plot allows for precise determination of the endpoint. researchgate.net The accuracy of the method is influenced by factors such as the concentration of the titrant and the solvent used, with higher titrant concentrations (e.g., 1x10⁻² M) often providing more stable readings and clearer endpoints. researchgate.net

Table: Comparison of Titration Methods

Feature Volumetric Titration Conductometric Titration
Endpoint Detection Visual (color change) Graphical (conductivity change)
Accuracy Can be less accurate Generally more accurate due to graphical determination
Application for Colored Solutions Fails if color obscures indicator change Highly suitable
Weak Acid/Weak Base Titrations Not successful, no sharp endpoint Highly suitable and provides sharp endpoint

| Instrumentation | Burette, pipette, indicator | Conductometer, conductivity cell, burette |

This table provides a general comparison of volumetric and conductometric titration techniques. uomustansiriyah.edu.iq

Derivative Spectrophotometric Applications

This compound finds a specialized application in derivative spectrophotometry, particularly as a component of an adsorbent used for the preconcentration of metal complexes. A notable example is the determination of trace amounts of manganese. In this method, manganese is complexed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). While the resulting manganese-5-Br-PADAP complex cation is water-soluble, the addition of the tetraphenylborate (TPB) anion leads to the formation of a water-insoluble complex (Mn-5-Br-PADAP-TPB) asianpubs.org.

This insoluble complex can be quantitatively retained on an adsorbent made of this compound supported on microcrystalline naphthalene. The solid mass containing the manganese complex is then dissolved in a suitable organic solvent, such as dimethylformamide (DMF). The concentration of manganese is subsequently determined using third-derivative spectrophotometry asianpubs.org. This technique enhances the sensitivity and selectivity of the analysis, allowing for the accurate measurement of trace levels of the metal. The use of derivative spectrophotometry helps in resolving complex spectra and reducing matrix interference. The best results for manganese determination were obtained from third-derivative spectra, measuring the signal between the baseline and the peaks at λ₁ = 604 nm and λ₂ = 575 nm asianpubs.org.

The preconcentration step using the this compound-naphthalene adsorbent is crucial for achieving high sensitivity, making this method suitable for analyzing samples with very low manganese concentrations, such as in alloys and biological materials asianpubs.org.

Table 1: Optimal Parameters for Derivative Spectrophotometric Analysis of Manganese

ParameterValue/ConditionReference
Complexing Agent2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) asianpubs.org
AdsorbentThis compound on microcrystalline naphthalene asianpubs.org
pH Range for Retention7.5 - 10.5 asianpubs.org
Solvent for DissolutionDimethylformamide (DMF) asianpubs.org
Analytical TechniqueThird-derivative spectrophotometry asianpubs.org
Wavelengths for Measurementλ₁ = 604 nm and λ₂ = 575 nm asianpubs.org

Isotope Ratio Analysis Methodologies

δ¹⁵N Analysis of Ammonium in Environmental Samples via Precipitation

The analysis of the stable nitrogen isotope ratio (δ¹⁵N) of ammonium (NH₄⁺) in environmental samples is a critical tool for tracing nitrogen sources and understanding nitrogen cycling. A significant challenge in this analysis is the effective isolation of ammonium from the sample matrix prior to measurement with an elemental analyzer coupled to an isotope-ratio mass spectrometer (EA-IRMS) nih.gov.

A highly effective method for this isolation is the precipitation of ammonium as this compound. This method capitalizes on the low solubility of this compound in water. To achieve complete precipitation, especially in samples with low ammonium concentrations like natural groundwater, the water samples are first freeze-dried to concentrate the ammonium nih.gov. Following freeze-drying, sodium tetraphenylborate is added to the reconstituted sample to precipitate the ammonium as this compound. The resulting precipitate is then separated by filtration and analyzed by EA-IRMS nih.gov.

Research has demonstrated that this tetraphenylborate (TPB) precipitation method is both efficient and precise for the δ¹⁵N measurement of ammonium in natural groundwater samples. Studies have shown that there is no significant difference between the δ¹⁵N values of natural groundwater samples determined by the TPB method and those determined by the more traditional diffusion method (DM) nih.gov. A consistent ¹⁵N enrichment of +0.65‰ was observed in the measured isotope ratios using the TPB method, which can be accounted for during data analysis. Furthermore, the presence of other ions in the water samples was found to have no significant effect on the results nih.gov.

The combination of freeze-drying and the tetraphenylborate precipitation method offers a streamlined and reliable sample preparation protocol for δ¹⁵N analysis of ammonium, with the advantages of low laboratory effort and high measurement repeatability nih.gov.

Table 2: Comparison of δ¹⁵N Analysis Methods for Ammonium in Groundwater

FeatureTetraphenylborate (TPB) Precipitation MethodDiffusion Method (DM)Reference
Principle Precipitation of NH₄⁺ as this compoundDiffusion of NH₃ gas from an alkaline solution nih.gov
Sample Preparation Freeze-drying followed by precipitationAlkalinization and passive diffusion over several days nih.gov
Efficiency High, with rapid precipitationTime-consuming nih.gov
Precision High repeatabilityVariable depending on conditions nih.gov
Matrix Effects No significant effect from other ionsPotential for interference nih.gov
Isotopic Fractionation Consistent ¹⁵N enrichment of +0.65‰Can be variable nih.gov

Coordination Chemistry and Organometallic Applications

Role as a Non-Coordinating Counterion in Coordination Complex Synthesis

In the synthesis of coordination and organometallic complexes, the choice of counterion is crucial as it can significantly influence the reactivity and stability of the cationic metal center. The tetraphenylborate anion, often introduced using this compound or other salt forms, is widely regarded as a weakly coordinating or non-coordinating anion wikipedia.org.

The large size and delocalized negative charge of the tetraphenylborate anion result in a weak electrostatic interaction with the cationic metal center. This "non-coordinating" nature is highly desirable when the goal is to study the intrinsic reactivity of a cationic complex or to allow for the coordination of other, weaker ligands wikipedia.org. By not strongly binding to the metal center, the tetraphenylborate anion leaves a coordination site available for substrate binding and subsequent catalytic activity.

This property is particularly important in the field of homogeneous catalysis, such as alkene polymerization, where coordinatively unsaturated, cationic transition metal complexes are the active catalysts wikipedia.org. The use of a non-coordinating anion like tetraphenylborate facilitates the formation of these highly reactive species.

Applications in Stabilizing Cationic Metal Complexes

The weakly coordinating nature of the tetraphenylborate anion makes it an excellent choice for stabilizing highly reactive cationic metal complexes. By providing charge balance without strongly interacting with the metal center, it allows for the isolation and characterization of cationic species that would otherwise be unstable.

For example, tetraphenylborate salts of rare earth metallocene cations, such as [(C₅Me₅)₂Ln][(μ-Ph)₂BPh₂] (where Ln = Y, Sm), have been synthesized and their reactivity studied nih.gov. In these complexes, the tetraphenylborate anion acts as the counterion, stabilizing the cationic [(C₅Me₅)₂Ln]⁺ fragment. This has enabled the investigation of their coordination chemistry with various substrates, leading to the isolation of ketone adducts like [(C₅Me₅)₂Ln(OCMe₂)₂][BPh₄] and pyridine adducts such as [(C₅Me₅)₂Ln(py)₂][BPh₄] nih.gov.

Furthermore, ammonium tetrakis(pentafluorophenyl)borate (B1229283), a derivative of this compound, has proven to be an effective cocatalyst in metallocene-catalyzed olefin polymerization mdpi.com. In this context, the borate (B1201080) anion stabilizes the active cationic metal center formed during the activation of the metallocene precatalyst, leading to high catalytic activity mdpi.com. The large steric bulk of the perfluorophenyl groups further enhances the non-coordinating nature of the anion, leading to a "looser" ion pair and a more electrophilic and reactive metal center mdpi.com.

The ability of the tetraphenylborate anion to stabilize cationic metal complexes without passivating them is a key feature that underpins its utility in coordination chemistry and catalysis.

Studies on Counterion Effects on Coordination Geometry and Reactivity

The tetraphenylborate anion is classified as a weakly coordinating anion (WCA). This characteristic is crucial in coordination chemistry as it allows for the stabilization of highly reactive cationic metal complexes that might otherwise be inaccessible. The large size and delocalized charge of the tetraphenylborate anion minimize its interaction with the cationic metal center. This weak coordination can significantly influence the coordination geometry and reactivity of the complex.

Research has shown that in crystalline structures of this compound, there are specific interactions between the ammonium cation and the phenyl rings of the tetraphenylborate anion. Neutron diffraction studies have revealed the presence of N-H···π hydrogen bonds, where the hydrogen atoms of the ammonium ion are oriented towards the center of the phenyl rings of neighboring anions. britannica.com This interaction can lead to a more compact packing of the ions in the crystal lattice. researchgate.net

While the primary influence on the coordination geometry of a metal center is exerted by the ligands directly bonded to it, the counterion can play a significant secondary role. A weakly coordinating anion like tetraphenylborate allows the cationic complex to adopt a geometry that is electronically and sterically favored by its ligands, with minimal distortion from the counterion. In contrast, a smaller, more strongly coordinating anion might compete for a coordination site on the metal, thereby altering the geometry and reactivity of the complex.

The reactivity of a cationic metal complex is also profoundly affected by its counterion. A weakly coordinating anion can lead to a more "naked" and, therefore, more reactive cationic species. This enhanced reactivity is particularly important in catalysis, where the availability of a coordination site for substrate binding is essential.

Catalytic Systems and Polymerization Co-catalysis

This compound and its derivatives are significant components in various catalytic systems, particularly in the field of polymerization.

Role as a Co-catalyst in Olefin Polymerization

In the realm of olefin polymerization, particularly with metallocene and other single-site catalysts, this compound derivatives, such as ammonium tetrakis(pentafluorophenyl)borate, serve as effective co-catalysts or activators. These compounds are often used as an alternative to methylaluminoxane (B55162) (MAO).

The primary function of the borate co-catalyst is to abstract an alkyl group from the neutral metallocene precatalyst, thereby generating a catalytically active cationic metal species. The resulting bulky, weakly coordinating tetraphenylborate anion stabilizes this cationic active center, forming a loose ion pair. This separation of the cation and anion is crucial for the polymerization process, as it provides an open coordination site on the metal center for the olefin monomer to bind and subsequently be inserted into the growing polymer chain.

The use of this compound-based activators can offer several advantages over traditional MAO, including the need for lower co-catalyst to catalyst ratios and improved solubility in certain solvent systems.

Applications in Other Polymerization Reactions (e.g., Styrene-Butadiene Copolymerization)

While the use of this compound and its derivatives is well-established in olefin polymerization, their specific application as a primary initiator or co-catalyst in the industrial production of styrene-butadiene rubber (SBR) is not extensively documented in publicly available literature. The synthesis of SBR is typically achieved through emulsion or solution polymerization methods, employing free-radical or anionic initiators. googleapis.comepo.org

Common initiators for emulsion SBR include persulfates and redox systems, while organolithium compounds are frequently used for solution SBR to achieve good control over the polymer microstructure. youtube.comnih.gov Although boron compounds have been investigated in the context of butadiene polymerization with neodymium catalysts, the direct role of this compound in styrene-butadiene copolymerization is not a mainstream approach based on available research. researchgate.net

Use as Photoinitiators in Polymerization Processes

Tetraphenylborate salts, in general, can function as photoinitiators for free-radical polymerization when used in conjunction with a suitable chromophore (photosensitizer). Upon absorption of light, the excited photosensitizer can interact with the tetraphenylborate salt, leading to the generation of free radicals that initiate the polymerization of monomers like acrylates. The efficiency of this process can depend on the reduction potential of the chromophore. For certain chromophores, tetraphenylborate salts can be nearly as efficient as other borate-based photoinitiators.

Materials Science and Engineering Contexts

The unique properties of the tetraphenylborate anion have been exploited in the development of specialized materials for environmental applications.

Development of Polymer-Supported Reagents for Ion Sequestration and Environmental Remediation

The tetraphenylborate anion has a known affinity for certain cations, including ammonium ions. This property has been harnessed in the development of polymer-supported reagents for the removal of these ions from contaminated water.

In this application, the tetraphenylborate group is immobilized on a polymer backbone, creating a solid-phase ion-exchange material. When contaminated water containing ammonium ions is passed through this material, the ammonium ions are selectively captured by the immobilized tetraphenylborate, displacing other cations such as sodium. This process is effective for removing nitrogen-containing species from wastewater under acidic conditions. The polymer-supported reagent can often be regenerated by washing with a concentrated salt solution, allowing for its reuse.

This technology provides an effective and environmentally acceptable method for the remediation of water contaminated with industrial waste.

Incorporation into Solid-State Electrolytes for Energy Storage Devices

This compound and its derivatives are gaining attention in the development of advanced solid-state electrolytes (SSEs), which are crucial for enhancing the safety and performance of next-generation energy storage devices. Unlike traditional liquid electrolytes, SSEs mitigate risks of leakage and flammability. The tetraphenylborate (BPh₄⁻) anion is particularly advantageous in this context due to its bulky size and delocalized negative charge. rsc.org This charge delocalization over the four phenyl rings weakens the electrostatic interaction (coulombic attraction) between the anion and the mobile cation (like Li⁺, Na⁺), facilitating easier ion movement and higher ionic conductivity. rsc.org

A significant area of research is the incorporation of tetraphenylborate into metal-organic frameworks (MOFs) to create highly efficient and versatile solid electrolytes. rsc.org In one study, a carboxylic acid-functionalized lithium tetraphenylborate was used to construct an anionic MOF. nih.gov This design encapsulates the mobile cation (Li⁺) within the anionic channels of the framework. rsc.orgnih.gov This structure resulted in a lithium-ion solid electrolyte with exceptional properties, including:

High Ionic Conductivity : An outstanding room temperature (25 °C) conductivity of 2.75 × 10⁻³ S cm⁻¹. rsc.orgnih.gov

High Lithium-Ion Transference Number (t Li⁺) : An impressively high value of 0.89, indicating that lithium ions are the primary charge carriers. rsc.orgnih.gov

Low Activation Energy : A low energy barrier of 0.15 eV for ion conduction. rsc.orgnih.gov

This MOF-based electrolyte demonstrated excellent performance in a solid-state lithium iron phosphate battery, which delivered an initial specific capacity of 135 mAh g⁻¹ and maintained 95% of its capacity after 220 charge-discharge cycles. rsc.orgnih.gov

A key advantage of this tetraphenylborate-based MOF is its versatility. By exchanging the encapsulated lithium ions with other metal cations, the framework can function as a solid electrolyte for various types of batteries. This has been successfully demonstrated for Na⁺, K⁺, Mg²⁺, Ca²⁺, and Zn²⁺ ions, all of which exhibited high mobility and conductivities suitable for functional battery applications. rsc.orgnih.gov

Ionic Conductivity of a Tetraphenylborate-Based MOF with Various Cations at Room Temperature
CationIonic Conductivity (S cm⁻¹)
Li⁺2.75 × 10⁻³
Na⁺3.09 × 10⁻⁴
K⁺1.64 × 10⁻⁴
Mg²⁺3.28 × 10⁻⁴
Ca²⁺1.30 × 10⁻⁴
Zn²⁺6.10 × 10⁻⁴

Formation of Nanostructures and Hybrid Materials

The unique chemical properties of the tetraphenylborate anion make it a valuable component in the synthesis of novel nanostructures and hybrid materials. Its role can range from a reducing agent to a structural component in complex frameworks.

Nanoparticle Synthesis : Research has demonstrated that tetraphenylborate can act as a reducing agent for the facile, one-step synthesis of gold nanoparticles (AuNPs) from a precursor like hydrogen tetrachloroaurate (HAuCl₄). scienceopen.com This method is notable for producing uniquely shaped "dumb-bell-shaped" nanoparticles. The shape is believed to result from an emulsion of the oxidation and decomposition products of tetraphenylborate surrounding the nanoparticle during its formation. scienceopen.com The stability of these AuNPs can be enhanced by adding polyvinylpyrrolidone (PVP) during synthesis, which also directs the particles to form a more conventional "spherical" shape. scienceopen.com These tetraphenylborate-synthesized AuNPs are particularly stable in alkaline environments, a distinct advantage over nanoparticles produced using other reducing agents like borohydride. scienceopen.com Furthermore, fluorescent one-dimensional nanostructures have been fabricated from organic salts via an anion exchange process involving tetraphenylborate.

Hybrid Materials (Metal-Organic Frameworks) : As discussed in the previous section, tetraphenylborate is a key building block for creating advanced hybrid materials, specifically metal-organic frameworks (MOFs). rsc.orgnih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. By using a functionalized tetraphenylborate as the organic linker, researchers have successfully constructed an anionic MOF with a well-defined channel structure. rsc.orgnih.gov This material is a prime example of a hybrid material where the properties of the inorganic metal center and the organic tetraphenylborate linker are combined to create a new material with exceptional functionality as a versatile solid-state electrolyte. rsc.org The ability to create such frameworks opens a pathway for designing a wide range of conducting materials for various metal cations, which could be used in future solid-state devices. rsc.orgnih.gov

Reactivity and Reaction Mechanisms

Protonolysis and Decomposition Studies of the Tetraphenylborate (B1193919) Anion

The stability of the tetraphenylborate anion is a subject of significant interest, with research indicating its susceptibility to decomposition under specific environmental conditions. Factors such as temperature, pH, and the presence of certain metal ions can influence the rate and mechanism of its degradation.

Studies have shown that the decomposition of sodium tetraphenylborate in aqueous solutions can be influenced by copper(II) ions, solution temperature, and hydroxide (B78521) ion concentration. unt.edu The decomposition process can be delayed by increasing the alkalinity of the solution through the addition of sodium hydroxide. unt.edu Interestingly, the removal of oxygen from the reaction environment does not halt the decomposition in the presence of copper(II) ions, although it may alter the decomposition pathway. unt.edu The stability of tetraphenylborate solutions can be monitored by observing changes in pH, as a decrease in pH often precedes the decomposition of the anion. osti.gov

The decomposition of alkylammonium tetraphenylborates has also been a subject of investigation. akjournals.com In the context of high-level waste treatment, palladium has been identified as a catalyst for the decomposition of alkaline tetraphenylborate slurries. osti.gov The mechanism is thought to involve the reduction of Pd(II) to Pd(0) during catalyst activation. osti.gov The activation energy for this catalytic decomposition has been determined to be 46.8 (±3.4) kJ/mole, and the reaction proceeds at a measurable rate even at 25 °C in the presence of an active catalyst. osti.gov

While the tetraphenylborate anion is known for its relative stability, related fluorinated tetraarylborate anions, such as [B(ArF)₄]⁻ (where ArF = 3,5-(CF₃)₂C₆H₃), have been studied to understand the mechanisms of B-C bond cleavage. nsf.gov The protonolysis of these robust anions typically requires extremely strong acids. nsf.gov However, cooperative effects between an electrophilic platinum dication, a nucleophilic PMe₂OH ligand, and water have been shown to facilitate the protonolysis of three B-C bonds at room temperature. nsf.gov This suggests that the local chemical environment can play a crucial role in the decomposition of tetraarylborate anions.

Table 1: Factors Influencing the Decomposition of Tetraphenylborate

Factor Influence on Decomposition Reference
Copper(II) Ions Catalyzes decomposition in aqueous solutions. unt.edu
Temperature Higher temperatures increase the rate of decomposition. unt.eduosti.gov
pH (Hydroxide Ion Concentration) Higher alkalinity (increased OH⁻ concentration) enhances stability and delays decomposition. unt.eduosti.gov
Palladium Catalyst Catalyzes rapid decomposition in alkaline slurries. osti.gov
Oxygen Its absence does not prevent decomposition in the presence of Cu(II) but may alter the reaction course. unt.edu

Derivatization Reactions and Synthetic Transformations Involving the Tetraphenylborate Anion

The tetraphenylborate anion is not merely a counterion but can actively participate in a variety of derivatization and synthetic transformations, leading to the formation of novel organoboron compounds. These reactions often leverage the reactivity of the phenyl groups attached to the boron atom.

A notable example of such a transformation is the reaction of 4-methylbenzenediazonium (B1208422) tetraphenylborate with β-enaminoamides. nih.gov This reaction can lead to a family of heterocyclic boron compounds, including oxazaborines, diazaborinones, and triazaborines. nih.gov The reaction mechanism is proposed to initiate with an azocoupling reaction, where the tetraphenylborate anion acts as a base, facilitating the protodeboronation of Ph₃B⁻–[C₆H₆]⁺ to yield triphenylborane (B1294497) and benzene (B151609). nih.gov The resulting triphenylborane can then coordinate to a nitrogen atom of the enaminoamide, followed by further protodeboronation and cyclization to form the heterocyclic products. nih.gov The specific products formed and their relative yields are influenced by the reaction conditions, such as the solvent and temperature. nih.gov

The tetraphenylborate anion is also utilized in derivatization procedures for analytical purposes. For instance, in the speciation of mercury, sodium tetraphenylborate can be used as a derivatizing agent to form phenyl derivatives of mercury species, which are then amenable to analysis by gas chromatography. rsc.org This highlights the utility of the tetraphenylborate anion in transferring its phenyl groups to other elements.

The fusion of triphenylphosphine (B44618) with tetraphenylborate has led to the synthesis of the novel 9-phosphatriptycene-10-phenylborate (PTB) anion. researchgate.net This demonstrates a sophisticated synthetic transformation where the inherent structures of two common organometallic reagents are combined to create a new, functional borato species that can act as a ligand for transition metals. researchgate.net

Table 2: Examples of Derivatization and Synthetic Transformations of the Tetraphenylborate Anion

Reactant(s) Product(s) Reaction Type Reference
4-Methylbenzenediazonium tetraphenylborate, β-enaminoamides Oxazaborines, diazaborinones, triazaborines Azocoupling, protodeboronation, cyclization nih.gov
Sodium tetraphenylborate, Mercury species Phenylated mercury derivatives Phenylation for analytical derivatization rsc.org
Triphenylphosphine, Tetraphenylborate 9-Phosphatriptycene-10-phenylborate (PTB) anion Intramolecular cyclization/fusion researchgate.net

Complexation Mechanisms with Guest Molecules and Cations

The tetraphenylborate anion is a versatile host molecule capable of forming complexes with a wide array of guest molecules and cations. The complexation is primarily driven by non-covalent interactions, such as hydrogen bonding and π-interactions, involving the phenyl rings of the anion.

Complexation studies with organic N-heteroaromatic cations have revealed that the tetraphenylborate anion can form stable complexes through C–H···π or N–H···π hydrogen bonds. researchgate.net The stability of these complexes can be quantified by determining their stability constants. researchgate.net For instance, imidazolium (B1220033) and its derivatives have been shown to interact with the phenyl rings of the tetraphenylborate anion. researchgate.net In some cases, the interaction is strong enough to displace a phenyl ring, leading to the formation of Lewis-base triphenylborane products. researchgate.net

The tetraphenylborate anion also plays a crucial role in the coordination chemistry of metal cations. It can act as a weakly coordinating anion, allowing for the isolation and study of highly reactive cationic metal complexes. nih.govacs.org For example, the tetraphenylborate salts of rare earth metallocene cations have been investigated, revealing not only the formation of coordination complexes but also instances where the tetraphenylborate anion itself participates in substrate reduction. nih.govacs.org

Furthermore, the tetraphenylborate anion has been incorporated into the structure of metal-organic frameworks (MOFs). nih.govrsc.org An anionic MOF based on a carboxylic acid functionalized lithium tetraphenylborate has been synthesized, which acts as a solid electrolyte for the transport of various metal ions, including Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, and Zn²⁺. nih.govrsc.org The large size and delocalized negative charge of the tetraphenylborate anion reduce the coulombic attraction with the metal cations, facilitating their mobility within the framework. nih.gov

The interaction between the ammonium (B1175870) cation and the tetraphenylborate anion in the solid state has been characterized by neutron diffraction. researchgate.net This study revealed the presence of short N⁺–H···Ph hydrogen bonds, where the N-H vectors of the ammonium ion are oriented towards the midpoints of the phenyl rings of neighboring anions. researchgate.net This provides direct evidence for the hydrogen bonding interactions that stabilize the crystal structure of ammonium tetraphenylborate.

Table 3: Intermolecular Interactions in Tetraphenylborate Complexes

Guest Molecule/Cation Type of Interaction Significance Reference
N-heteroaromatic cations (e.g., imidazolium) C–H···π and N–H···π hydrogen bonds Formation of stable host-guest complexes. researchgate.net
Rare earth metallocene cations Electrostatic and coordination interactions Stabilization of reactive cationic metal complexes. nih.govacs.org
Metal ions (Li⁺, Na⁺, etc.) in MOFs Reduced coulombic attraction Facilitates ion transport in solid electrolytes. nih.govrsc.org
Ammonium cation (in solid state) N⁺–H···Ph hydrogen bonds Stabilizes the crystal lattice of this compound. researchgate.net

Oxidative Addition Reactions Involving Tetraphenylborates

Oxidative addition is a fundamental reaction in organometallic chemistry where both the oxidation state and coordination number of a metal center increase. wikipedia.org The tetraphenylborate anion is often employed as a counterion in catalytic systems where oxidative addition is a key step.

The reactivity of ammonium and iminium tetraphenylborates towards Pd(0) complexes has been studied. dntb.gov.ua For example, the oxidative addition of benzyliminium tetraphenylborate to a palladium(0) complex, Pd(dba)(dppe), has been reported. dntb.gov.ua This reaction is a critical step in certain catalytic cycles.

In the context of rare earth metallocene complexes with the tetraphenylborate counterion, substrate reduction by the (BPh₄)⁻ anion has been observed. nih.govacs.org For instance, the reaction of [(C₅Me₅)₂Y(PhNNPh)][BPh₄] in benzene leads to the formation of a radical anion complex through a one-electron reduction by the tetraphenylborate anion. nih.govacs.org Similarly, phenazine (B1670421) can be reduced by the tetraphenylborate anion in the presence of a rare earth complex. nih.govacs.org

The mechanism of oxidative addition can vary depending on the nature of the substrate and the metal complex. wikipedia.org For polar substrates like alkyl halides, an Sₙ2-type mechanism is often proposed, involving nucleophilic attack by the metal center. wikipedia.org For nonpolar substrates, a concerted pathway involving a three-centered transition state is more common. wikipedia.org The choice of a weakly coordinating anion like tetraphenylborate is often crucial for isolating and stabilizing the cationic intermediates and products of these reactions.

The electrochemical oxidation of the tetraphenylborate ion has also been investigated, revealing a one-electron, somewhat irreversible oxidation in dichloromethane. researchgate.net This process can lead to oxidative coupling reactions, providing a catalyst-free method for forming biaryl compounds. researchgate.net

Table 4: Role of Tetraphenylborate in Oxidative Addition and Redox Reactions

Metal Complex/System Substrate Role of Tetraphenylborate Reference
Pd(0) complexes Benzyliminium tetraphenylborate Reactant in oxidative addition. dntb.gov.ua
Rare earth metallocene tetraphenylborates Azobenzene, Phenazine Reducing agent (electron donor). nih.govacs.org
General organometallic systems Various substrates Weakly coordinating anion to stabilize cationic species. wikipedia.org
Electrochemical systems - Undergoes one-electron oxidation, leading to coupling reactions. researchgate.net

Emerging Research Areas and Future Perspectives

Innovations in Ammonium (B1175870) Tetraphenylborate (B1193919) Synthesis and Material Design

Recent research in the synthesis of ammonium tetraphenylborate and related materials has been driven by the need for more efficient, cost-effective, and environmentally friendly methods. Innovations in this area are not only refining existing synthetic pathways but also leading to the design of novel materials with tailored properties.

One significant area of innovation is the development of polymer-tethered tetraphenylborate systems. These materials capitalize on the insolubility of this compound in water to create reusable resins for the removal of ammonium ions from aqueous solutions. acs.org The tetraphenylborate anions are chemically bound to a polymer backbone, allowing for the reversible sequestration of ammonium cations. A key advantage of this approach is the ability to regenerate the material by deprotonating the bound ammonium ions in a strong base, without significant degradation of the binding matrix. acs.org

In the realm of catalysis, derivatives such as ammonium tetrakis(pentafluorophenyl)borate (B1229283) have emerged as highly effective cocatalysts in olefin polymerization. mdpi.com These compounds have shown excellent performance, positioning them as potential replacements for the traditionally used cocatalyst, methylaluminoxane (B55162) (MAO). mdpi.com The synthesis of these cocatalysts is an active area of research, with a focus on improving yields and reducing costs. mdpi.com

Innovations in the synthesis of the tetraphenylborate anion itself are also noteworthy. Researchers are exploring various dehalogenation and ion exchange methods to improve the efficiency and safety of the production process. The choice of reagents, such as butyl lithium or Grignard reagents, can significantly impact the reaction conditions and yield. mdpi.com The ion exchange method is particularly promising for industrial-scale production as it can resolve issues with residual magnesium salts. mdpi.com

Table 1: Comparison of Synthesis Methods for Tetraphenylborate Anions

Method Reagents Key Advantages Key Challenges
Pentafluorobenzene Dehydrogenation t-Butyl lithium, Pentafluorobenzene High atomic economy Harsh reaction conditions
Pentafluorohalobenzene Dehalogenation Butyl lithium or Mg, Pentafluorohalobenzene Can be performed at room temperature (with Grignard reagents) Potential for side reactions
Ion Exchange Potassium reagents (KF, K₂CO₃), Sodium reagents (NaF, Na₂CO₃), Ammonium reagents (NH₄Cl) Good prospects for industrial production, avoids residual magnesium salts Requires a pre-synthesized tetraphenylborate source

Expanding Roles in Sustainable Chemistry and Environmental Technologies

The unique properties of this compound are being explored for applications in sustainable chemistry and environmental remediation, particularly in the context of water treatment. The formation of the highly insoluble this compound salt provides an effective method for the removal of ammonium ions from contaminated water sources. google.comgoogle.com

A significant advancement in this area is the immobilization of tetraphenylborate onto polymer beads. google.comgoogle.com This approach allows for the creation of reusable systems for water purification. The contaminated water can be passed through a bed of these beads, where the ammonium ions are captured through an ion exchange process, displacing cations such as sodium. google.comgoogle.com The polymer beads can then be regenerated by washing with a concentrated salt solution, such as sodium carbonate or sodium chloride. google.com

This technology has the potential to address the issue of ammonium contamination in industrial effluent and agricultural wastewater. acs.org The method is effective over a range of pH values, typically between 4 and 6, and can be used to treat water containing various concentrations of ammonium ions. google.com The resulting precipitate of this compound is a non-gelatinous, granular solid that can be easily filtered. google.com

The versatility of this method extends to the removal of various amines from aqueous media, including aliphatic amines (e.g., methylamine, ethylamine), diamines, and aromatic amines (e.g., aniline). google.com This broad applicability makes tetraphenylborate-based materials a promising tool for a range of environmental remediation challenges.

Interdisciplinary Research Directions

This compound is at the center of several interdisciplinary research areas, bridging chemistry, physics, and materials science. The fundamental properties of this compound are being investigated to unlock new functionalities and applications.

One area of active research is the study of the crystal structure of this compound, particularly the nature of the hydrogen bonds between the ammonium cation and the phenyl rings of the tetraphenylborate anion. researchgate.net Neutron diffraction studies have revealed exceptionally short N-H...Ph distances, providing a prototypical system for understanding aromatic hydrogen bonds. researchgate.netresearchgate.net

The unique crystal structure of this compound also gives rise to interesting photophysical properties. Research has shown that polycrystalline structures of this compound exhibit luminescence caused by triplet exciton (B1674681) states that are stable at low temperatures. researchgate.net This phenomenon, where light can switch the spin state of the complexes, suggests potential applications in spintronics and high-density data recording. researchgate.net

In the field of materials science, the tetraphenylborate anion is being used as a building block for the creation of novel functional materials. For instance, tetraphenylborate-based anionic metal-organic frameworks (MOFs) have been synthesized and shown to act as versatile solid electrolytes for the fast transport of various metal ions, including Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, and Zn²⁺. rsc.org These materials exhibit outstanding ion conductivity and could be used in the development of solid-state batteries and other electrochemical devices. rsc.org

Furthermore, the coordination chemistry of the tetraphenylborate anion continues to be an area of interest. The bulky and non-coordinating nature of the tetraphenylborate anion makes it a useful counterion in the synthesis and stabilization of reactive organometallic complexes. cymitquimica.comacs.org

Q & A

Q. What are the standard methods for synthesizing and characterizing ammonium tetraphenylborate?

this compound is typically synthesized by reacting sodium tetraphenylborate with an ammonium salt (e.g., NH₄Cl) in deionized water at ambient temperature. The product is characterized using UV spectroscopy, thermal analysis (TGA/DSC), NMR (¹H/¹³C), mass spectrometry, and single-crystal X-ray diffraction to confirm structure and purity. For example, X-ray crystallography reveals ionic interactions between the ammonium cation and tetraphenylborate anion, supported by DFT-optimized geometries .

Q. How is this compound used in gravimetric analysis for ammonium quantification?

A validated gravimetric method involves precipitating ammonium as (NH₄)[B(C₆H₅)₄] by adding sodium tetraphenylborate under acidic conditions. The precipitate is filtered, washed with dilute sodium tetraphenylborate solution, dried at 105°C, and weighed. Interference from K⁺, Rb⁺, or Cs⁺ is mitigated via prior ion-exchange separation or EDTA masking .

Q. What analytical techniques are used to study ion-pair interactions in tetraphenylborate complexes?

Solid-state multinuclear NMR (²³Na, ³⁹K, ⁸⁷Rb, ¹³³Cs) is employed to probe cation-π interactions in alkali metal tetraphenylborate salts. These studies reveal how the alkali metal ion’s coordination environment influences NMR chemical shifts, providing insights into structural dynamics .

Advanced Research Questions

Q. How do catalytic systems influence the decomposition kinetics of tetraphenylborate salts?

Copper catalysts accelerate sodium tetraphenylborate decomposition via pseudo-first-order kinetics, with rate constants dependent on temperature and catalyst concentration. Mechanistic studies using Pd/Al₂O₃ with diphenylmercury or nitrate reveal biphasic degradation pathways, tracked via ¹H NMR to identify intermediates like benzene and biphenyl .

Q. What computational methods are used to model noncovalent interactions in tetraphenylborate complexes?

Density Functional Theory (DFT) optimizes geometries of ion-pair complexes, while Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses quantify noncovalent interactions (e.g., electrostatic, van der Waals). These methods correlate theoretical bond strengths with experimental crystallographic data, as demonstrated in clonidine-tetraphenylborate systems .

Q. How can experimental design address contradictions in benzene release data from tetraphenylborate slurries?

Contradictory benzene release rates (quiescent vs. agitated conditions) are resolved via factorial experiments controlling variables like slurry temperature (25–50°C), KTPB concentration (0.1–0.5 M), and agitation intensity. Statistical models (e.g., Phase-Band-C designs) isolate factors affecting benzene retention, such as slurry aging and thermal degradation .

Q. What strategies optimize ion-selective sensors using tetraphenylborate derivatives?

PVC membrane sensors for NH₄⁺ or K⁺ incorporate sodium tetraphenylborate as an ion discriminator. Optimization involves adjusting plasticizer ratios (e.g., tris(2-ethylhexyl)phosphate) and validating selectivity against interferents like Na⁺ or Mg²⁺ via the Separate Solution Method. Performance metrics (detection limit, response time) are validated using potentiometric titration .

Methodological Considerations

  • Handling Interferences in Analytical Methods : For ammonium determination, EDTA masks divalent cations (e.g., Mg²⁺, Ca²⁺), while prior ion-exchange chromatography separates monovalent cations (K⁺, Cs⁺) .
  • Data Validation : Replicate experiments (n ≥ 3) and control samples (e.g., spiked recoveries) ensure accuracy in gravimetric or titrimetric analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.